![molecular formula C28H40O4Sn B14211936 Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-24-3](/img/structure/B14211936.png)
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound characterized by the presence of two dimethylstannane groups bonded to {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of dimethyltin dichloride with {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The stannane moiety can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Aplicaciones Científicas De Investigación
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane exerts its effects involves the interaction of its organotin moiety with various molecular targets. The tin center can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Characterized by the presence of dimethylstannane groups.
Dibutylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Similar structure but with dibutylstannane groups.
Diethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane: Contains diethylstannane groups instead of dimethylstannane.
Uniqueness
This compound is unique due to its specific combination of dimethylstannane groups and {2-[4-(2-methylpropyl)phenyl]propanoyl}oxy moieties. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in synthesis and materials science .
Propiedades
Número CAS |
826990-24-3 |
|---|---|
Fórmula molecular |
C28H40O4Sn |
Peso molecular |
559.3 g/mol |
Nombre IUPAC |
[dimethyl-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2CH3.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1H3;/q;;;;+2/p-2 |
Clave InChI |
CIJCYMVBLNXXBM-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


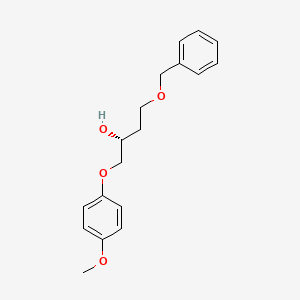
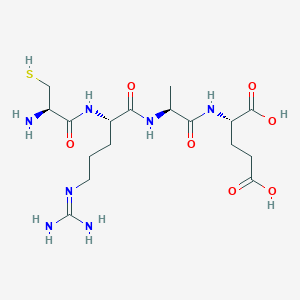

![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
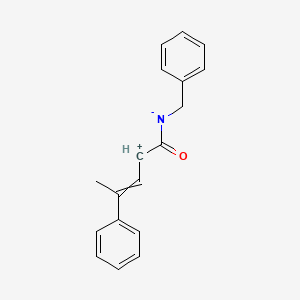
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)

![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
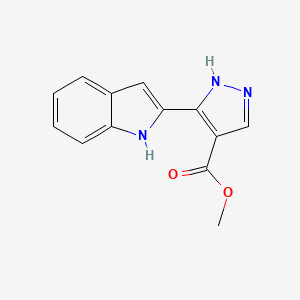
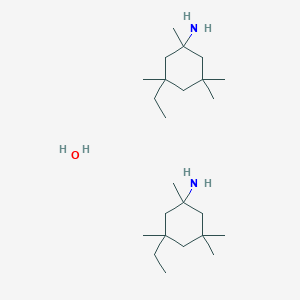
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
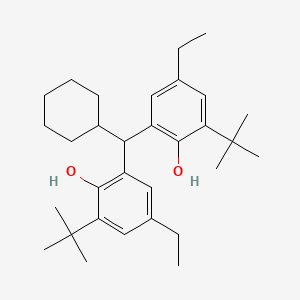
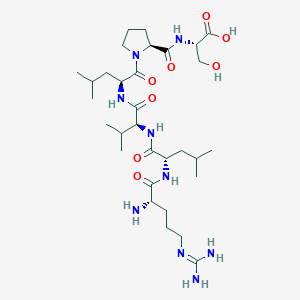
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
